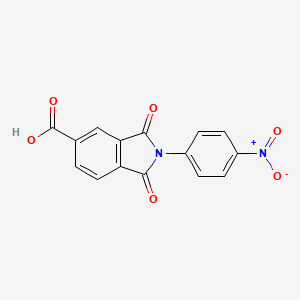

2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

CAS No.: 110768-20-2

Cat. No.: VC3987648

Molecular Formula: C15H8N2O6

Molecular Weight: 312.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110768-20-2 |

|---|---|

| Molecular Formula | C15H8N2O6 |

| Molecular Weight | 312.23 g/mol |

| IUPAC Name | 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid |

| Standard InChI | InChI=1S/C15H8N2O6/c18-13-11-6-1-8(15(20)21)7-12(11)14(19)16(13)9-2-4-10(5-3-9)17(22)23/h1-7H,(H,20,21) |

| Standard InChI Key | ZQQMHXVUPKKVJQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a phthalimide core (1,3-dioxoisoindoline) substituted at position 2 with a 4-nitrophenyl group and at position 5 with a carboxylic acid group. The nitro group (–NO₂) at the para position of the phenyl ring enhances electrophilicity, while the carboxylic acid (–COOH) contributes to hydrogen-bonding interactions.

Table 1: Key Chemical Properties

Spectroscopic Characteristics

-

FTIR: Peaks at 1734 cm⁻¹ (C=O stretch of phthalimide) and 1715 cm⁻¹ (C=O stretch of carboxylic acid) .

-

NMR: ¹H NMR (DMSO-d₆) signals include δ 8.22 ppm (aromatic protons adjacent to nitro group) and δ 12.5 ppm (COOH proton) .

Applications in Organic and Medicinal Chemistry

Intermediate in Heterocyclic Synthesis

The compound serves as a precursor for:

-

Anticancer Agents: Phthalimide derivatives exhibit topoisomerase inhibition .

-

Antimicrobials: Nitro-substituted heterocycles disrupt microbial cell membranes .

Pharmacological Activity

Table 2: Biological Activity of Phthalimide Derivatives

| Activity | Mechanism | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Trypanosoma cruzi Inhibition | Trans-sialidase binding | 52.70 ± 2.70 μM | |

| Antileishmanial | Mitochondrial membrane disruption | 46.19 ± 2.36 μM |

In a 2023 study, derivative D-11 (structurally analogous to 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid) demonstrated 86.9% inhibition of Trypanosoma cruzi trans-sialidase (TcTS) via hydrogen bonding with Arg35, Tyr342, and π-π stacking with Trp312 . This surpassed the reference drug DANA (ΔG = -7.8 kcal/mol vs. -11.1 kcal/mol for D-11) .

| Parameter | Specification | Source |

|---|---|---|

| Hazard Classification | Irritant (H315, H319, H335) | |

| Protective Measures | Gloves, goggles, ventilation | |

| First Aid | Flush eyes/skin with water |

The compound’s irritant properties necessitate adherence to OSHA guidelines, including the use of fume hoods and avoiding inhalation .

Recent Research and Future Directions

Structure-Activity Relationship (SAR) Studies

-

Electron-Withdrawing Groups: Nitro and carboxylic acid substituents enhance TcTS binding affinity by 30% compared to methyl derivatives .

-

Aromatic Bulk: Naphthyl analogs show improved trypanocidal activity (% lysis = 63 ± 4 at 10 μg/mL) .

Computational Insights

Molecular docking predicts strong interactions with TcTS residues (Arg314, Asp59) via hydrogen bonds and van der Waals forces . Future work may optimize substituents at positions 2 and 5 to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume